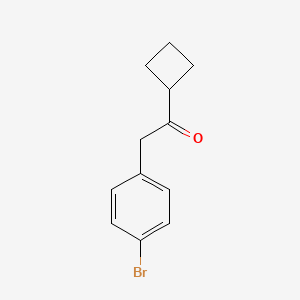

2-(4-Bromophenyl)-1-cyclobutylethan-1-one

Description

This compound is primarily utilized in research and development, as evidenced by its inclusion in chemical safety data listings . Its structure combines a strained cyclobutane ring with a brominated aromatic system, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-(4-bromophenyl)-1-cyclobutylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-11-6-4-9(5-7-11)8-12(14)10-2-1-3-10/h4-7,10H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJYVVRLLOSZON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-cyclobutylethan-1-one typically involves the reaction of 4-bromobenzaldehyde with cyclobutanone under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-cyclobutylethan-1-one undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.

Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Substitution: Sodium iodide in acetone at room temperature.

Oxidation: Potassium permanganate in an aqueous medium under reflux.

Reduction: Sodium borohydride in methanol at room temperature.

Major Products Formed

Substitution: 2-(4-Iodophenyl)-1-cyclobutylethan-1-one.

Oxidation: 2-(4-Bromophenyl)-1-cyclobutylethanoic acid.

Reduction: 2-(4-Bromophenyl)-1-cyclobutylethanol.

Scientific Research Applications

Chemistry

2-(4-Bromophenyl)-1-cyclobutylethan-1-one serves as an intermediate in the synthesis of more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, including:

- Oxidation : Converting to corresponding ketones or carboxylic acids.

- Reduction : Transforming the bromophenyl group to a phenyl group.

- Substitution Reactions : The bromine atom can be substituted with other functional groups.

These reactions are fundamental in developing new compounds with desired properties.

Biology

The compound's structural attributes make it a candidate for studying molecular interactions and biological pathways. Potential applications include:

- Antibacterial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties, particularly against Gram-positive bacteria.

- Antioxidant Properties : The compound may possess antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases.

Case Study 1: Antibacterial Activity

Research has demonstrated that halogenated compounds exhibit enhanced antibacterial activity. For instance, derivatives of this compound showed promising results against various bacterial strains, indicating that the presence of the bromine atom significantly enhances reactivity towards bacterial targets.

Case Study 2: Antioxidant Properties

Studies on phenolic compounds have shown that those with brominated substituents demonstrate higher antioxidant capacities. This aligns with findings that suggest this compound could effectively scavenge free radicals, providing protective effects against oxidative damage.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-cyclobutylethan-1-one involves its interaction with specific molecular targets. The bromine atom and the cyclobutyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural Comparison of Bromophenyl-Containing Compounds

| Compound Name | Core Structure | Functional Groups | Molecular Features |

|---|---|---|---|

| This compound | Cyclobutane + ketone | Bromophenyl, ketone | Strained ring, planar aromatic |

| 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | Oxadiazole + ketone | Bromophenyl, oxadiazole, chlorophenyl | Heterocyclic ring, dual aryl |

| 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | Oxadiazole + ketone | Bromophenyl, oxadiazole, methoxy | Electron-rich methoxy groups |

Key Observations :

- Cyclobutane vs.

- The oxadiazole derivatives feature additional substituents (e.g., chlorophenyl, methoxy) that modulate electronic properties and biological activity .

Physicochemical Properties

- Solubility : The cyclobutyl group likely reduces water solubility compared to oxadiazole-containing analogues, which benefit from polar heterocyclic rings .

- Reactivity : The strained cyclobutane ring may increase susceptibility to ring-opening reactions, whereas the oxadiazole derivatives are more thermally stable .

Research and Development Context

This compound is listed in safety data sheets for R&D use, indicating its role as a synthetic intermediate . Its structural simplicity compared to oxadiazole derivatives may facilitate scalability in industrial applications.

Biological Activity

2-(4-Bromophenyl)-1-cyclobutylethan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C12H13BrO

- Molecular Weight : 253.14 g/mol

Biological Activity Overview

Research on this compound indicates various biological activities, including:

- Antimicrobial Properties : Studies have shown that brominated compounds often exhibit enhanced antimicrobial activity due to the electron-withdrawing nature of the bromine atom, which can increase the reactivity of the compound against microbial cells .

- Neuropharmacological Effects : Similar compounds have been reported to modulate neurotransmitter systems, particularly GABA(A) receptors, which are crucial for inhibitory neurotransmission in the central nervous system . This modulation can lead to potential applications in treating anxiety and sleep disorders.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

- GABA(A) Receptor Modulation : The compound may enhance GABAergic transmission by increasing the binding affinity of GABA to its receptor sites, similar to other brominated derivatives that act as positive allosteric modulators of GABA(A) receptors .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study conducted by researchers at a leading university investigated the antimicrobial properties of various brominated compounds, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study concluded that the presence of the bromine atom enhances the compound's ability to disrupt bacterial cell membranes, leading to increased cytotoxicity .

Case Study: Neuropharmacological Effects

In another study focused on neuropharmacological properties, researchers evaluated the effects of this compound on GABA(A) receptor subtypes using electrophysiological techniques. The findings indicated that this compound could potentiate GABA-induced currents in Xenopus oocytes expressing various GABA(A) receptor subunits, suggesting its potential as an anxiolytic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.